m-PEG10-t-butyl ester
Description
Overview of Poly(ethylene glycol) Architectures and Their Role in Chemical Synthesis
Poly(ethylene glycol) is not a single entity but rather a family of polymers that can be synthesized in various architectures, including linear and branched forms. researchgate.net Linear PEGs are the most common, consisting of a straight chain of ethylene (B1197577) oxide monomers. Branched or multi-arm PEGs, on the other hand, have multiple PEG chains radiating from a central core. fujifilm.com This structural diversity allows for precise control over the polymer's size, shape, and functionality.
In chemical synthesis, the PEG backbone serves as a flexible and soluble scaffold. acs.org The ability to modify the terminal ends of the PEG chain with reactive functional groups has led to the development of a vast library of PEG derivatives that can participate in a wide array of chemical reactions. mdpi.com These functionalized PEGs are crucial for creating well-defined molecular constructs with tailored properties. chempep.com The evolution of PEG synthesis has progressed from polydisperse mixtures, which contain polymers of varying chain lengths, to monodisperse or discrete PEGs (dPEGs) that offer a precise and uniform molecular weight, enabling greater control and reproducibility in chemical conjugations. nih.gov
Significance of Functionalized PEG Linkers in Enabling Complex Molecular Constructs
The key advantages of using PEG linkers include:
Increased Hydrophilicity : The ethylene oxide backbone of PEG is highly soluble in aqueous environments, which can help to solubilize hydrophobic molecules. chempep.com
Biocompatibility and Reduced Immunogenicity : PEG is well-tolerated in biological systems and can shield conjugated molecules from the immune system, reducing the likelihood of an immune response. acs.orgfrontiersin.org
Improved Pharmacokinetics : By increasing the hydrodynamic volume of a molecule, PEGylation can prolong its circulation time in the bloodstream by reducing renal clearance. nih.gov
Controlled Spacing : The length of the PEG linker can be precisely controlled to optimize the distance between conjugated moieties, which can be critical for biological activity. acs.org
The development of heterobifunctional PEGs, which possess two different reactive functional groups at their termini, has been particularly significant. mdpi.com This allows for the sequential and specific conjugation of different molecules, a cornerstone of modern bioconjugation chemistry.
Positioning of m-PEG10-t-butyl ester within the Landscape of Advanced PEGylation Reagents
This compound is a specific type of monofunctional, discrete PEG derivative that holds a distinct position among advanced PEGylation reagents. broadpharm.com It is characterized by a methoxy (B1213986) (m) group at one end of the polyethylene (B3416737) glycol chain and a t-butyl ester at the other. broadpharm.com The "10" in its name denotes that it is a monodisperse compound with exactly ten ethylene oxide repeating units. csdn.net
The methoxy group serves as a non-reactive cap, preventing further polymerization or reaction at that terminus. The t-butyl ester group, on the other hand, is a protected form of a carboxylic acid. cd-bioparticles.net This protecting group is stable under many reaction conditions but can be selectively removed, typically under acidic conditions, to reveal a reactive carboxylic acid. medkoo.com This "protected-reactive" nature makes this compound a valuable building block in multi-step syntheses where precise control over reactivity is essential. cd-bioparticles.net
Interactive Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C25H50O12 | medkoo.com (Similar compound) |
| Molecular Weight | 556.69 g/mol | axispharm.comaxispharm.com |
| Appearance | Liquid or waxy solid | researchgate.net (Similar compound) |
| Purity | ≥95% | axispharm.comaxispharm.com |
| Storage Conditions | -20°C for long-term storage | medkoo.com |
Table 2: Key Features and Applications of this compound
| Feature | Description | Application Examples | Reference |
| Monodisperse PEG Chain | Contains exactly ten ethylene glycol units, ensuring uniformity in length and molecular weight. | Synthesis of well-defined bioconjugates. | nih.gov |
| Methoxy (m) Cap | A non-reactive group at one terminus, providing stability and preventing unwanted side reactions. | Used in monofunctional PEG derivatives for targeted modifications. | |
| t-Butyl Ester Group | A protected carboxylic acid that can be deprotected under acidic conditions to yield a reactive carboxyl group. | Multi-step synthesis where sequential reactions are required. | cd-bioparticles.net |
| Hydrophilic Spacer | The PEG backbone increases the water solubility of the molecule it is attached to. | Solubilizing hydrophobic drug molecules. | broadpharm.com |
| PROTAC Linker | Used as a linker in the synthesis of PROteolysis TArgeting Chimeras (PROTACs). | Development of novel protein degraders. | medchemexpress.comdcchemicals.commedkoo.com |
| Bioconjugation Reagent | Can be used to modify proteins, peptides, or other biomolecules after deprotection. | Creation of antibody-drug conjugates (ADCs). | scientificlabs.co.ukresearchgate.net |
Structure
2D Structure
Properties
Molecular Formula |
C26H52O12 |
|---|---|
Molecular Weight |
556.7 g/mol |
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C26H52O12/c1-26(2,3)38-25(27)5-6-29-9-10-31-13-14-33-17-18-35-21-22-37-24-23-36-20-19-34-16-15-32-12-11-30-8-7-28-4/h5-24H2,1-4H3 |
InChI Key |
CDAPNKYCFHFSNZ-UHFFFAOYSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
m-PEG10-t-butyl ester |
Origin of Product |
United States |
Synthetic Methodologies for M Peg10 T Butyl Ester and Its Precursors
General Strategies for the Synthesis of tert-Butyl Esters
The tert-butyl ester is a crucial protecting group in organic chemistry, valued for its stability against nucleophiles and its straightforward removal under mild acidic conditions. thieme.deorganic-chemistry.org Several methods exist for its formation.
Direct esterification of a carboxylic acid with tert-butanol (B103910) using a conventional acid catalyst is challenging. asianpubs.org The high reactivity of tert-butanol in the presence of strong acids often leads to rapid dehydration, forming isobutylene (B52900) as a major byproduct, even at room temperature. asianpubs.orggoogle.com To circumvent this, solid acid catalysts such as silicotungstic acid supported on bentonite (B74815) or various ion-exchange resins have been developed. asianpubs.orgresearchgate.net These heterogeneous catalysts offer advantages like easier separation, reusability, and potentially higher selectivity for the desired ester over the dehydration product. asianpubs.org
Di-tert-butyl dicarbonate, commonly known as Boc anhydride (B1165640), is a versatile and widely used reagent for introducing the tert-butoxycarbonyl (Boc) group. chemicalbook.comwikipedia.org It serves as an efficient agent for the tert-butylation of carboxylic acids. chemicalbook.com The reaction is often facilitated by a catalyst, with 4-dimethylaminopyridine (B28879) (DMAP) being a common choice. thieme-connect.comthieme-connect.comresearchgate.net This method is advantageous because the byproducts, tert-butanol and carbon dioxide, are volatile, which simplifies product purification compared to standard coupling methods like those using dicyclohexylcarbodiimide (B1669883) (DCC). thieme-connect.comthieme-connect.com The (Boc)₂O/DMAP system is compatible with a wide range of functional groups, making it a broadly applicable protocol. researchgate.netruhr-uni-bochum.de
Transesterification offers another route to tert-butyl esters. A general method involves the gentle heating of a carboxylic acid with an excess of tert-butyl acetoacetate (B1235776) and a catalytic amount of acid. researchgate.net This approach is suitable for laboratory-scale preparations as it generates only low pressures. researchgate.net The mechanism of acetoacetylation with tert-butyl acetoacetate is notably different from typical transesterification and is reported to be significantly faster than using methyl or ethyl acetoacetate. chemicalbook.com This method is effective for preparing a wide variety of acetoacetic acid derivatives from different alcohols. chemicalbook.comorgsyn.org
In line with the principles of green chemistry, several environmentally conscious methods for tert-butyl ester synthesis have been developed. A notable innovation is the use of (Boc)₂O under solvent-free and base-free conditions, facilitated by electromagnetic milling. rsc.orgrsc.org This sustainable approach operates without external heating and in a neutral environment, making it suitable for sensitive molecules. rsc.orgresearchgate.net Other green strategies include using solid superacid catalysts for the reaction of carboxylic acids with isobutylene, which allows for easy catalyst recovery and minimizes waste. google.com The use of tert-butyl nitrite (B80452) has also been explored as a promoter for the green esterification of carboxylic acids under near-neutral conditions. researchgate.net
Table 1: Comparison of General Synthesis Strategies for tert-Butyl Esters
| Method | Key Reagents | Catalyst | Key Advantages | Challenges/Limitations |
|---|---|---|---|---|
| Direct Esterification | Carboxylic Acid, tert-Butanol | Acid (e.g., H₂SO₄, Solid Acids) asianpubs.orgthieme-connect.com | Atom economical. | Dehydration of tert-butanol to isobutylene is a major side reaction with liquid acids. asianpubs.org |
| (Boc)₂O Application | Carboxylic Acid, (Boc)₂O | DMAP (catalytic) thieme-connect.comthieme-connect.com | High yield, volatile byproducts (t-BuOH, CO₂), mild conditions. thieme-connect.comthieme-connect.com | Requires stoichiometric use of (Boc)₂O. |
| Transesterification | Carboxylic Acid, tert-Butyl Acetoacetate | Acid (catalytic) researchgate.net | Mild conditions, suitable for lab scale. researchgate.net | Requires excess of the transesterification agent. |
| Solvent-Free Synthesis | Carboxylic Acid, (Boc)₂O | None (Electromagnetic Milling) rsc.orgrsc.org | Environmentally friendly, no solvent, no base, no external heating. rsc.org | Requires specialized equipment (electromagnetic mill). |
Synthesis of m-PEG10-t-butyl ester
The specific synthesis of this compound involves the creation of a monomethoxy-terminated polyethylene (B3416737) glycol chain with exactly ten repeating ethylene (B1197577) oxide units, followed by the esterification of the terminal hydroxyl group to a tert-butyl ester. This requires precise control over the polymerization process to achieve a monodisperse product.
Achieving a well-defined, monodisperse PEG chain of a specific length, such as the deca(ethylene glycol) moiety in this compound, necessitates controlled polymerization techniques. rsc.org Anionic ring-opening polymerization (AROP) of ethylene oxide is a cornerstone method for this purpose. acs.orgrsc.org This process is typically initiated by a nucleophile, such as an alkoxide. acs.org For m-PEG synthesis, a methoxy-capped initiator like potassium methoxide (B1231860) is used, and the polymerization proceeds in a living manner, allowing for the sequential addition of ethylene oxide monomers.
To obtain highly monodisperse PEGs, iterative synthesis approaches have been developed. scilit.comrsc.org These methods involve the stepwise addition of protected ethylene glycol oligomers (e.g., an octagol building block) to a growing chain. scilit.comresearchgate.net Each step of deprotection and coupling allows for the precise extension of the PEG chain. researchgate.net Purification of intermediates, often facilitated by chromatography, is crucial at each stage to ensure the final product has a single, defined molecular weight. rsc.orgscilit.com The synthesis of polymers with controlled structural parameters is challenging and requires high purity of reagents and the strict exclusion of protic impurities and oxygen, especially in anionic processes. rsc.org
Table 2: Key Aspects of Controlled PEG Synthesis
| Technique | Description | Advantages | Considerations |
|---|---|---|---|
| Anionic Ring-Opening Polymerization (AROP) | Polymerization of ethylene oxide initiated by a nucleophile (e.g., alkoxide). acs.orgrsc.org | Allows for the synthesis of polymers with narrow molar mass dispersities. rsc.org | Highly sensitive to impurities like water and oxygen; requires inert atmosphere. rsc.orgrsc.org |
| Iterative Chain Extension | Stepwise addition of defined, protected PEG oligomer building blocks. scilit.comresearchgate.net | Produces highly monodisperse PEGs of a precise length. rsc.orgscilit.com | Multi-step, labor-intensive process requiring intermediate purification. scilit.comresearchgate.net |
Regioselective Functionalization for Monomethoxy-Termination and tert-Butyl Ester Formation
The synthesis of this compound is a prime example of regioselective functionalization, where each end of the polyethylene glycol (PEG) chain is modified with a specific chemical group. The "m" signifies a monomethoxy group (mPEG), which caps (B75204) one terminus of the PEG chain, rendering it unreactive. This is typically achieved by initiating the anionic polymerization of ethylene oxide with a methoxide ion or by utilizing commercially available monomethoxy-polyethylene glycol (mPEG-OH). nih.govnih.gov This ensures that subsequent reactions occur only at the free hydroxyl end of the polymer.
The other terminus is converted into a tert-butyl ester. This process involves multiple strategies. A common method is the esterification of the terminal hydroxyl group with a carboxylic acid bearing a tert-butyl ester, or by first introducing a carboxylic acid and then protecting it. For instance, the terminal hydroxyl group of mPEG-OH can be reacted with tert-butyl acetate (B1210297) in the presence of a strong acid catalyst, such as perchloric acid, to form the ester directly. nih.gov Another approach involves a two-step process where the hydroxyl group is first converted to a carboxylic acid. This can be done by reacting the mPEG-OH with an anhydride like succinic anhydride, which results in a terminal carboxylic acid. nih.gov This acid is then esterified using tert-butanol or by reacting it with tert-butyl bromide in the presence of a base. researchgate.net The tert-butyl group serves as a protecting group for the carboxylic acid, which can be selectively removed under acidic conditions without affecting the PEG chain or the methoxy (B1213986) ether linkage. nih.gov
| Reagent/Method | Purpose | Reference |
| Monomethoxy PEG (mPEG-OH) | Provides a starting material with one reactive hydroxyl group and one inert methoxy group. | nih.govnih.gov |
| tert-Butyl Acetate / HClO₄ | One-pot esterification of the hydroxyl group to form the tert-butyl ester. | nih.gov |
| Succinic Anhydride | Converts the terminal hydroxyl group into a carboxylic acid. | nih.gov |
| tert-Butyl Bromide / Base | Esterifies a terminal carboxylic acid to form the tert-butyl ester. | researchgate.net |
Synthesis of Heterobifunctional this compound Derivatives
Heterobifunctional PEG derivatives possess different functional groups at each end of the polymer chain, allowing for specific, sequential conjugation reactions. Starting from a common precursor, various functionalities can be introduced opposite the tert-butyl ester group.
Hydroxy-PEG10-t-butyl ester
Hydroxy-PEG10-t-butyl ester is a key intermediate where one terminus of the PEG chain is a hydroxyl group and the other is a tert-butyl ester. alfa-chemistry.comcd-bioparticles.netbroadpharm.com Its synthesis typically begins with decaethylene glycol (a diol). To achieve mono-functionalization, one of the hydroxyl groups is protected with a bulky protecting group, such as a trityl group. The remaining free hydroxyl group is then converted to the tert-butyl propanoate ester. Finally, the trityl group is selectively removed under mild acidic conditions to regenerate the terminal hydroxyl group, yielding the desired heterobifunctional product. biochempeg.com This compound serves as a precursor for many other functionalized PEG derivatives. cd-bioparticles.netbroadpharm.com
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Hydroxy-PEG10-t-butyl ester | 778596-26-2 | C₂₇H₅₄O₁₃ | 586.7 |
Amino-PEG10-t-butyl ester
Amino-PEG10-t-butyl ester is a derivative containing a primary amine at one end, which is highly reactive towards carboxylic acids and activated esters. axispharm.combroadpharm.com The synthesis of this compound commonly starts from Hydroxy-PEG10-t-butyl ester. The terminal hydroxyl group is first activated by converting it into a good leaving group, such as a mesylate or tosylate. This is typically done by reacting the alcohol with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base. The resulting sulfonate ester is then displaced by a nucleophilic azide (B81097), such as sodium azide, in an S_N2 reaction. The terminal azide group is subsequently reduced to a primary amine. This reduction can be carried out using several methods, including catalytic hydrogenation or reaction with triphenylphosphine (B44618) followed by hydrolysis (Staudinger reaction). mdpi.com An alternative route involves the direct nucleophilic substitution of the mesylate-terminated PEG with ammonia. mdpi.com
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Amino-PEG10-t-butyl ester | 1818294-42-6 | C₂₇H₅₅NO₁₂ | 585.7 |
Acid-PEG10-t-butyl ester
This heterobifunctional linker features a terminal carboxylic acid at one end and a tert-butyl protected carboxyl group at the other. medchemexpress.combroadpharm.com The terminal carboxylic acid can react with primary amines to form stable amide bonds, making this a useful linker in bioconjugation. broadpharm.com A common synthetic route to this compound involves the oxidation of the terminal hydroxyl group of Hydroxy-PEG10-t-butyl ester. Various oxidizing agents can be employed for this transformation, such as Jones reagent (CrO₃/H₂SO₄) or a milder, more selective method like TEMPO-mediated oxidation. The tert-butyl ester group is stable under these oxidative conditions, allowing for the selective formation of the carboxylic acid at the other end of the PEG chain.
| Compound | Key Features | Reference |
| Acid-PEG10-t-butyl ester | Contains a terminal carboxylic acid and a t-butyl protected carboxyl group. The hydrophilic PEG spacer increases aqueous solubility. | broadpharm.com |
Bromo-PEG10-t-butyl ester
Bromo-PEG10-t-butyl ester contains a terminal bromine atom, which serves as an excellent leaving group for nucleophilic substitution reactions. broadpharm.com This derivative is synthesized from its corresponding hydroxyl precursor, Hydroxy-PEG10-t-butyl ester. The conversion of the hydroxyl group to a bromide can be achieved using various brominating agents. Common methods include reaction with phosphorus tribromide (PBr₃) or using the Appel reaction, which involves treating the alcohol with carbon tetrabromide (CBr₄) and triphenylphosphine. These reactions effectively replace the hydroxyl group with a bromine atom while keeping the tert-butyl ester intact. broadpharm.com
| Compound | Key Features | Reference |
| Bromo-PEG10-t-butyl ester | Contains a bromide group and a t-butyl protected carboxyl group. The bromide is a good leaving group for nucleophilic substitution. | broadpharm.com |
Ms-PEG10-t-butyl ester
The "Ms" in Ms-PEG10-t-butyl ester stands for mesylate (methanesulfonyl), a functional group that makes the terminal position highly susceptible to nucleophilic attack. axispharm.comcd-bioparticles.net The synthesis is a straightforward and high-yielding reaction starting from Hydroxy-PEG10-t-butyl ester. The terminal hydroxyl group is reacted with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, at low temperatures. axispharm.com The base neutralizes the HCl generated during the reaction. The resulting mesylate is a versatile intermediate for introducing a wide range of other functional groups, including amines, azides, and thiols, via nucleophilic substitution. mdpi.com
| Compound | Key Features | Reference |
| Ms-PEG10-t-butyl ester | Contains a mesylate functional group and a t-butyl ester group. The mesylate is an excellent leaving group. | axispharm.com |
Aldehyde-Functionalized PEG-t-butyl ester Derivatives.amerigoscientific.comaxispharm.com
Aldehyde-functionalized PEG-t-butyl esters are valuable intermediates in bioconjugation and materials science. creative-biolabs.com These compounds contain a reactive aldehyde group and a carboxyl group protected as a t-butyl ester, linked by a hydrophilic PEG chain. amerigoscientific.comcreative-biolabs.com The aldehyde functionality is susceptible to various chemical transformations, including nucleophilic substitution, reduction, and oxidation reactions. amerigoscientific.com For instance, the benzaldehyde (B42025) group can readily react with molecules bearing an aminooxy (ONH2) group. broadpharm.com The PEG spacer enhances the water solubility of the molecule, a desirable property in many biological applications. amerigoscientific.com The t-butyl ester serves as a protecting group for the carboxylic acid, which can be cleaved under acidic conditions to allow for subsequent reactions. amerigoscientific.combroadpharm.com
Table 1: Examples of Aldehyde-Functionalized PEG-t-butyl ester Derivatives
| Compound Name | Description | Key Reactive Groups |
|---|---|---|
| Ald-CH2-PEG4-t-butyl ester | A PEG derivative featuring an aldehyde and a t-butyl ester. amerigoscientific.com | Aldehyde, t-butyl ester |
| Ald-Ph-PEG4-t-butyl ester | Contains a benzaldehyde group for reaction with aminooxy compounds and an acid-labile t-butyl ester. broadpharm.com | Benzaldehyde, t-butyl ester |
Click Chemistry-Ready PEG-t-butyl ester Derivatives (e.g., Alkyne, Azide).medchemexpress.combroadpharm.com
"Click chemistry" provides a powerful tool for the efficient and specific conjugation of molecules. PEG-t-butyl esters functionalized with azide or alkyne groups are widely used reagents in this area. medchemexpress.combroadpharm.com
Alkyne Derivatives : Compounds such as Alkyne-ethyl-PEG1-t-Butyl ester possess a terminal alkyne group that can react with azide-containing molecules through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form a highly stable triazole linkage. broadpharm.combroadpharm.com The PEG component improves the hydrophilicity and bioavailability of drug compounds, while the t-butyl ester protects the carboxyl group during synthesis. broadpharm.comaxispharm.com This ester can be removed later under mild acidic conditions for further modification. broadpharm.com
Azide Derivatives : Azido-PEG-t-butyl ester compounds are heterobifunctional linkers containing an azide group and a t-butyl protected carboxyl group. cd-bioparticles.netbiosynth.com The azide group readily participates in click chemistry, reacting with alkynes via CuAAC or with strained cyclooctynes like DBCO and BCN in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. medchemexpress.comcd-bioparticles.nettebubio.commedchemexpress.com Similar to other derivatives, the t-butyl ester can be deprotected using acidic conditions to reveal a free carboxyl group. cd-bioparticles.nettebubio.commedkoo.com
Table 2: Click Chemistry-Ready PEG-t-butyl ester Derivatives
| Derivative Type | Example Compound | Reactive Groups | Reaction Type |
|---|---|---|---|
| Alkyne | Alkyne-ethyl-PEG1-t-Butyl ester | Terminal Alkyne, t-butyl ester | CuAAC |
| Azide | Azido-PEG7-t-butyl ester | Azide, t-butyl ester | CuAAC, SPAAC |
Protecting Group Chemistry and Deprotection of tert-Butyl Ester
The tert-butyl (t-butyl) ester is a common protecting group for carboxylic acids in organic synthesis due to its unique stability and specific cleavage conditions. acsgcipr.org
Acid-Labile Nature of the tert-Butyl Ester.acsgcipr.orgorganic-chemistry.org
A key feature of the t-butyl ester is its high stability under neutral and basic conditions, while being readily cleaved under acidic conditions. acsgcipr.org This acid-labile nature is fundamental to its use as a protecting group. acsgcipr.orgorganic-chemistry.org The deprotection is frequently accomplished using strong acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (B109758) (DCM). rsc.orgnih.govresearchgate.netgoogle.com The reaction to remove the t-butyl group is typically rapid, often completing within a few hours at room temperature. rsc.orggoogle.com Other acidic reagents, including hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid, can also be employed. acsgcipr.org For instance, a solution of an m-PEG carboxylic acid t-butyl ester in DCM with TFA and a small amount of water can be stirred at room temperature for 3 hours to achieve deprotection. google.com
Chemoselective Deprotection Strategies in the Presence of Other Acid-Labile Groups.organic-chemistry.org
A significant challenge in complex organic synthesis is the selective removal of one protecting group in the presence of others with similar chemical lability. thieme-connect.com The deprotection of a t-butyl ester in the presence of another acid-sensitive group, such as a t-butyloxycarbonyl (N-Boc) group, is particularly challenging. thieme-connect.comorganic-chemistry.org
Several methods have been developed to achieve this chemoselectivity:
Zinc Bromide (ZnBr2) : The use of ZnBr2 in dichloromethane (DCM) has been explored for the chemoselective hydrolysis of t-butyl esters while leaving other acid-labile groups, such as certain protected amines, intact. nih.govscite.aiacs.orgmanchester.ac.uk However, N-Boc and N-trityl groups have been found to be labile under these conditions. nih.govacs.orgmanchester.ac.uk
Cerium(III) Chloride (CeCl3) : A system using cerium(III) chloride heptahydrate (CeCl3·7H2O) and sodium iodide (NaI) in refluxing acetonitrile (B52724) has been shown to selectively cleave t-butyl esters while preserving N-Boc groups. thieme-connect.comorganic-chemistry.org This method reverses the usual selectivity seen under many acidic conditions and is noted for being simple and cost-effective. thieme-connect.comorganic-chemistry.org
Ytterbium Triflate (Yb(OTf)3) : This mild Lewis acid has been used as a catalyst for the selective deprotection of t-butyl esters. niscpr.res.in The reaction proceeds under mild conditions (45-50°C in nitromethane) and can selectively cleave t-butyl esters in the presence of benzyl, allyl, methyl, and propargyl esters. niscpr.res.in
Table 3: Reagents for Chemoselective Deprotection of t-Butyl Esters
| Reagent/System | Conditions | Selectivity Notes | Reference(s) |
|---|---|---|---|
| Zinc Bromide (ZnBr2) | Dichloromethane (DCM) | Cleaves t-butyl esters; N-Boc and N-trityl groups are also labile. | nih.govacs.orgmanchester.ac.uk |
| Cerium(III) Chloride (CeCl3·7H2O) / Sodium Iodide (NaI) | Refluxing Acetonitrile | Selectively cleaves t-butyl esters in the presence of N-Boc groups. | thieme-connect.comorganic-chemistry.org |
Mechanistic Insights into tert-Butyl Ester Cleavage.organic-chemistry.org
The acid-catalyzed cleavage of a t-butyl ester follows a specific mechanistic pathway that explains its lability. acsgcipr.org The process is initiated by the protonation of the carbonyl oxygen of the ester group by an acid. acsgcipr.org This protonation increases the electrophilicity of the carbonyl carbon. The key step in the cleavage is the departure of a stable tertiary carbocation, the t-butyl cation, rather than through nucleophilic attack by water. acsgcipr.orgyoutube.com The stability of the tertiary carbocation is a primary reason for the ease of this hydrolysis reaction. youtube.com
Following its formation, the t-butyl cation is typically deprotonated by the conjugate base of the acid catalyst (e.g., trifluoroacetate (B77799) anion when using TFA). stackexchange.com This results in the formation of 2-methylpropene (isobutylene) and regenerates the acid catalyst, allowing it to participate in further deprotection reactions. stackexchange.com This regeneration means the acid can, in principle, be used in catalytic amounts. stackexchange.com
Functionalization and Derivatization Strategies Utilizing M Peg10 T Butyl Ester
Covalent Attachment Methodologies
The utility of m-PEG10-t-butyl ester and its functional analogues is most evident in the diverse array of covalent conjugation strategies they enable. These methods allow for the precise attachment of PEG chains to proteins, peptides, nanoparticles, and other substrates, modifying their properties for therapeutic and diagnostic applications.
Amide Bond Formation via Activated Carboxylic Acids (Post-deprotection)
One of the most fundamental and widely used strategies for PEGylation involves the formation of a stable amide bond. This process begins with the deprotection of the t-butyl ester group on the this compound molecule. Treatment with an acid, such as trifluoroacetic acid (TFA), efficiently removes the t-butyl group to reveal a terminal carboxylic acid. cd-bioparticles.netrsc.org
Once the carboxylic acid is exposed, it must be activated to facilitate reaction with a primary amine, such as the ε-amino group of a lysine (B10760008) residue on a protein. nih.gov This activation is typically achieved by converting the carboxylic acid into a more reactive intermediate, most commonly an active ester. nih.govaxispharm.com Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are frequently used as coupling agents. axispharm.comcreativepegworks.comjenkemusa.com The reaction is often performed in the presence of N-hydroxysuccinimide (NHS) to form a PEG-NHS ester, which is more stable than the carbodiimide-activated intermediate and reacts efficiently with amines at physiological to slightly basic pH to form a robust amide linkage. nih.govcreativepegworks.combiochempeg.com This multi-step approach provides a reliable method for covalently attaching PEG chains to biomolecules. nih.gov
Table 1: Common Reagents for Amide Bond Formation
| Reagent Type | Example | Function |
|---|---|---|
| Deprotection Agent | Trifluoroacetic Acid (TFA) | Removes t-butyl ester protecting group |
| Coupling Agent | EDC, DCC | Activates carboxylic acid for reaction |
| Activator/Stabilizer | N-Hydroxysuccinimide (NHS) | Forms a more stable active ester intermediate |
Reductive Amination with Aldehyde-Functionalized PEG-t-butyl ester
Reductive amination is a powerful technique for forming a stable carbon-nitrogen bond, particularly for N-terminal PEGylation of proteins. creativepegworks.combiochempeg.com This strategy utilizes a different PEG derivative, one functionalized with an aldehyde group (PEG-CHO). These aldehyde derivatives can also possess a t-butyl ester on the opposite end if they are designed as heterobifunctional linkers.
The reaction proceeds in two main steps. First, the PEG-aldehyde reacts with a primary amine on a target molecule to form an intermediate known as a Schiff base, or imine. nih.govmasterorganicchemistry.com This initial reaction is reversible. The subsequent and irreversible step involves the reduction of the imine bond to a stable secondary amine. nih.gov This reduction is carried out using a mild reducing agent that is selective for the imine over the aldehyde, preventing reduction of the starting material. masterorganicchemistry.com Commonly used agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). creativepegworks.comnih.gov The pH of the reaction is a critical parameter that must be controlled to ensure efficient imine formation and reduction. creativepegworks.combiochempeg.com
Table 2: Selective Reducing Agents for Reductive Amination
| Reducing Agent | Chemical Formula | Key Feature |
|---|---|---|
| Sodium Cyanoborohydride | NaBH₃CN | Selectively reduces imines in the presence of aldehydes |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | A milder, less toxic alternative to NaBH₃CN |
| α-Picoline-Borane | C₆H₁₀BN | Effective reducing agent used in the presence of an acid catalyst |
Thiol-Maleimide Conjugation for Site-Specific Labeling
For highly selective and site-specific modification of biomolecules, thiol-maleimide conjugation is a preferred method. creativepegworks.com This approach requires a PEG linker functionalized with a maleimide (B117702) group. The maleimide moiety exhibits high reactivity towards sulfhydryl (thiol) groups, such as those found on cysteine residues in proteins. creativepegworks.comresearchgate.net
The conjugation occurs via a Michael addition reaction, where the nucleophilic thiol attacks the carbon-carbon double bond of the maleimide ring. creativepegworks.comaxispharm.com This reaction is highly efficient and proceeds rapidly under mild, near-neutral pH conditions (typically pH 6.5-7.5), a range where reaction with other nucleophilic groups like amines is significantly slower. axispharm.com The result is the formation of a stable thioether bond, securely linking the PEG chain to a specific cysteine site on the protein. creativepegworks.com This high degree of specificity is invaluable for applications where precise control over the conjugation site is necessary, such as in the development of antibody-drug conjugates (ADCs). axispharm.comcreativepegworks.com
Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) in PEGylation
The Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a class of reactions known for their high yield, specificity, and biocompatibility. nih.govcreative-biolabs.com This methodology is used to conjugate a PEG chain functionalized with a terminal alkyne group to a molecule bearing an azide (B81097) group, or vice versa. creativepegworks.com
The reaction involves the use of a copper(I) catalyst, which orchestrates the [3+2] cycloaddition between the alkyne and the azide. creative-biolabs.commdpi.com This process results in the formation of a highly stable, five-membered 1,2,3-triazole ring that covalently links the two components. creativepegworks.comrsc.org The CuAAC reaction is exceptionally robust and can be performed in aqueous solutions over a wide pH range, making it highly suitable for modifying complex biological molecules. nih.govcreative-biolabs.com Its efficiency and the bioorthogonal nature of the alkyne and azide groups have made it a popular choice for creating well-defined PEGylated conjugates. nih.govuq.edu.au
Table 3: Key Components of CuAAC Reaction
| Component | Role | Example |
|---|---|---|
| Functional Group 1 | Reactant | Terminal Alkyne |
| Functional Group 2 | Reactant | Azide |
| Catalyst | Accelerates and controls regioselectivity | Copper(I) source (e.g., CuSO₄ with a reducing agent) |
| Ligand | Stabilizes Cu(I) and enhances reaction rate | Tris(benzyltriazolylmethyl)amine (TBTA) |
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
To overcome the primary limitation of CuAAC—the potential cytotoxicity of the copper catalyst, especially for in vivo applications—the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) was developed. biochempeg.comnih.gov This powerful click chemistry variant proceeds without the need for any metal catalyst. researchgate.netmcmaster.ca
SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), attached to the PEG linker. biochempeg.commedchemexpress.com The significant ring strain of these molecules (approximately 18 kcal/mol) provides the necessary activation energy to drive the reaction with an azide-functionalized partner. nih.gov The reaction is highly bioorthogonal, as neither strained alkynes nor azides react with naturally occurring functional groups in biological systems. biochempeg.comresearchgate.net This catalyst-free approach is very fast at physiological temperatures and results in a stable triazole linkage, making it an ideal strategy for live-cell imaging and the creation of injectable hydrogels. researchgate.netmcmaster.ca
Redox-Activated Chemical Tagging (ReACT) for Methionine Bioconjugation
A more recent and highly specialized bioconjugation technique is Redox-Activated Chemical Tagging (ReACT). shanghaitech.edu.cn This method offers a novel way to selectively modify proteins at methionine residues, which are often present in lower abundance than lysine or cysteine and possess a unique thioether side chain. mdpi.com
The ReACT strategy employs oxaziridine-based reagents that act as N-transfer oxidants. researchgate.netuniversityofcalifornia.eduwipo.int These reagents chemoselectively react with the sulfur atom of the methionine thioether side chain. researchgate.net The reaction proceeds via an N-transfer mechanism to form a stable sulfimide (B8482401) bond, effectively tagging the methionine residue. universityofcalifornia.edu This process is remarkably efficient, achieving high conversion (>95%) in minutes at physiological pH (7.4) and room temperature. mdpi.comresearchgate.net The high selectivity and biocompatible reaction conditions make ReACT a valuable tool for protein functionalization, the synthesis of advanced antibody-drug conjugates, and the proteome-wide identification of hyper-reactive methionine residues. shanghaitech.edu.cnuniversityofcalifornia.edu
Polymer-Side Chain and End-Group Modification Techniques
The modification of this compound and its derivatives can be broadly categorized into techniques that target the polymer end-groups and, in the case of more complex architectures, the side-chains. End-group modification is particularly relevant for linear PEGs like this compound. researchgate.net
Post-polymerization modification refers to the chemical alteration of a polymer after its initial synthesis. This approach provides a powerful means to introduce a wide array of functional groups onto a pre-existing polymer backbone. For derivatives of this compound, this often involves the deprotection of the t-butyl ester to reveal a terminal carboxylic acid. This carboxylic acid can then be activated and reacted with various nucleophiles. A typical deprotection strategy involves treating the this compound with a mixture of dichloromethane (B109758) and trifluoroacetic acid (TFA). rsc.org
Once the carboxylic acid is available, it can be converted into a more reactive species, such as an N-hydroxysuccinimide (NHS) ester. This activated ester can then readily react with primary amines to form stable amide bonds. This is a common strategy for conjugating PEG to proteins, peptides, or other amine-containing molecules. mdpi.com
Another post-polymerization strategy involves the modification of the hydroxyl-terminated precursor to this compound. The terminal hydroxyl group can be converted to other functionalities prior to or after the introduction of the t-butyl ester group. For instance, the hydroxyl group can be tosylated or mesylated to create a good leaving group, which can then be displaced by a variety of nucleophiles to introduce groups such as azides or thiols. mdpi.com These groups are valuable for subsequent "click chemistry" reactions.
| Modification Strategy | Reagents | Resulting Functional Group | Reference |
| t-Butyl Ester Deprotection | Dichloromethane/TFA | Carboxylic Acid | rsc.org |
| Carboxylic Acid Activation | NHS, DCC/EDC | NHS Ester | mdpi.com |
| Hydroxyl Group Tosylation | Tosyl Chloride, Pyridine | Tosylate | mdpi.com |
| Nucleophilic Substitution | Sodium Azide | Azide | mdpi.com |
Orthogonal chemistry involves the use of reactions that can occur in the presence of each other without interference. Introducing orthogonal reactivity into PEG derivatives is highly desirable for the construction of complex, multifunctional biomaterials and conjugates. acs.orgnih.gov For a molecule like this compound, this typically involves creating a heterobifunctional derivative.
Starting with a precursor like Hydroxy-PEG10-t-butyl ester, the hydroxyl group can be modified to introduce a functional group that is unreactive under the acidic conditions required for t-butyl ester deprotection. nih.gov For example, the hydroxyl group can be converted to an azide or an alkyne. This creates a heterobifunctional PEG linker with a protected carboxylate at one end and a "clickable" group at the other.
After deprotection of the t-butyl ester, the resulting molecule possesses two distinct reactive sites: a carboxylic acid and an azide/alkyne. The carboxylic acid can be coupled to an amine-containing molecule using standard carbodiimide (B86325) chemistry, while the azide or alkyne can be independently reacted with a complementary alkyne or azide-functionalized molecule via copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), respectively. acs.orgnih.gov This allows for the sequential and specific attachment of two different molecules.
| Orthogonal Group 1 | Orthogonal Group 2 (after deprotection) | Coupling Chemistry 1 | Coupling Chemistry 2 | Reference |
| Azide | Carboxylic Acid | Click Chemistry (e.g., CuAAC, SPAAC) | Amide Bond Formation (e.g., EDC/NHS) | acs.orgnih.gov |
| Alkyne | Carboxylic Acid | Click Chemistry (e.g., CuAAC, SPAAC) | Amide Bond Formation (e.g., EDC/NHS) | acs.orgnih.gov |
| Thiol | Carboxylic Acid | Thiol-Maleimide Addition | Amide Bond Formation (e.g., EDC/NHS) | mdpi.com |
Chemoenzymatic Functionalization of this compound Derivatives (e.g., Transglutaminase-mediated)
Chemoenzymatic methods leverage the high specificity of enzymes to achieve site-specific modifications that are often challenging to accomplish through purely chemical means. nih.gov Transglutaminase (TGase) is an enzyme that catalyzes the formation of an isopeptide bond between the γ-carboxamide group of a glutamine residue and the primary amine of various substrates, including the ε-amino group of lysine. nih.govmdpi.comresearchgate.net
To utilize this for PEGylation, an amino-functionalized PEG derivative is required. A derivative of this compound, such as Amino-PEG10-t-butyl ester, can be synthesized. researchgate.net This molecule can then serve as a substrate for TGase. The enzyme will specifically conjugate the amino-PEG to accessible glutamine residues on a target protein. nih.govnih.gov This method is advantageous as it often results in a more homogeneous product compared to non-specific chemical PEGylation methods that target multiple reactive residues like lysines. mdpi.com
The reaction is highly specific to the glutamine residues that are recognized by the particular TGase, which are often located in flexible protein loops. mdpi.comnih.gov This site-specificity can be crucial for preserving the biological activity of the protein, as the modification can be directed away from the active site. nih.gov
| Enzyme | PEG Substrate | Target Residue on Protein | Resulting Linkage | Reference |
| Transglutaminase (TGase) | Amino-PEG derivative | Glutamine (Gln) | Isopeptide Bond | nih.govmdpi.comnih.gov |
Applications of M Peg10 T Butyl Ester in Advanced Research Materials and Bioconjugates
Role as a Versatile Linker and Building Block in Synthetic Chemistry
In synthetic chemistry, m-PEG10-t-butyl ester functions as a specialized building block and a heterobifunctional linker. The methoxy (B1213986) cap on one end of the PEG chain renders it chemically inert, preventing unwanted crosslinking reactions, a common issue when using bifunctional PEGs . The other end features the t-butyl ester, a latent carboxylic acid. This ester is stable under many reaction conditions but can be selectively cleaved using acid to unmask the carboxyl group for subsequent conjugation reactions, such as amide bond formation broadpharm.com.
The core of its utility lies in the 10-unit PEG spacer. This hydrophilic chain imparts increased water solubility to the molecules it is incorporated into, which is a critical property when working with hydrophobic compounds intended for biological applications broadpharm.com. This solubility enhancement can prevent aggregation and improve the handling of complex molecules during synthesis and purification. The defined length of the PEG chain allows for precise control over the spatial separation between two conjugated moieties, a crucial factor in designing molecules where distance-dependent interactions are key to function.
| Property | Value | Reference |
|---|---|---|
| CAS Number | 2768015-31-0 | broadpharm.comchemscene.com |
| Molecular Formula | C26H52O12 | broadpharm.com |
| Molecular Weight | 556.7 g/mol | broadpharm.com |
| Key Features | Methoxy-terminated PEG chain; Acid-labile t-butyl ester protecting group | broadpharm.com |
| Primary Function | Hydrophilic spacer and linker with a protected carboxylic acid | broadpharm.com |
Design and Synthesis of Proteolysis Targeting Chimeras (PROTACs)
Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to co-opt the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively degrade target proteins of interest. A PROTAC consists of three parts: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.
The linker is a critical component that dictates the efficacy of the PROTAC. Its length, flexibility, and physicochemical properties, such as solubility, are crucial for enabling the formation of a stable and productive ternary complex between the target protein and the E3 ligase. PEG-based linkers, including derivatives like this compound, are frequently incorporated into PROTAC design.
| Parameter | Influence of the PEG Linker | Research Finding |
|---|---|---|
| Solubility & Permeability | The hydrophilic PEG chain increases the water solubility of the PROTAC, which can improve cell permeability and oral absorption. | broadpharm.com |
| Ternary Complex Formation | Linker length and flexibility are critical for achieving the correct orientation between the target protein and E3 ligase for ubiquitination. | |
| Degradation Efficiency | Systematic variation of PEG linker length is a key strategy for optimizing the degradation potency of a PROTAC. | |
| Synthetic Accessibility | Bifunctional PEG motifs, like those derived from this compound, facilitate the rapid assembly of PROTAC libraries for screening. | broadpharm.com |
Development of Antibody-Drug Conjugates (ADCs)
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cell-killing power of a potent cytotoxic drug. The linker that connects the antibody to the drug payload is a key determinant of the ADC's performance, influencing its stability, solubility, and pharmacokinetic profile.
Many cytotoxic payloads used in ADCs are highly hydrophobic. Conjugating multiple drug molecules to an antibody can increase its propensity to aggregate, compromising its efficacy and stability. Incorporating hydrophilic linkers is a widely adopted strategy to mitigate this issue. PEG chains serve as ideal "hydrophilicity reservoirs" in ADC linkers, helping to mask the hydrophobicity of the payload chemscene.com.
The use of a PEG linker, such as one derived from this compound, offers several advantages in ADC development. It can improve the solubility and stability of the final ADC construct, reduce aggregation, and potentially lead to a longer circulation half-life broadpharm.com. Research has shown that the configuration and length of the PEG unit must be carefully tuned to achieve ADCs with improved stability and pharmacokinetics chemscene.com. The defined structure of monodisperse PEG linkers is particularly advantageous for creating homogeneous ADCs, where each molecule has the same drug-to-antibody ratio (DAR), leading to more predictable behavior in vivo.
PEGylation Strategies for Peptides and Proteins in Research Contexts
PEGylation is the process of covalently attaching polyethylene (B3416737) glycol chains to proteins, peptides, or other biomolecules. This modification is a well-established technique used to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins . In a research context, PEGylation can be used to increase a protein's stability, enhance its solubility, and reduce its immunogenicity and susceptibility to proteolytic degradation .
Reagents like this compound are valuable for site-specific PEGylation strategies. The methoxy group at one terminus prevents the PEG chain from acting as a crosslinker between multiple protein molecules . The t-butyl ester at the other end can be hydrolyzed to a carboxylic acid, which is then activated (e.g., as an N-hydroxysuccinimide ester) to react with primary amines (such as the N-terminus or lysine (B10760008) side chains) on a protein or peptide. This approach allows for the controlled, covalent attachment of a single, well-defined PEG chain, helping to preserve the biological activity of the protein while conferring the benefits of PEGylation.
Fabrication of Polymeric Materials and Nanoparticle Architectures
Amphiphilic block and graft copolymers, which contain both hydrophobic and hydrophilic segments, can self-assemble into a variety of nanostructures, such as micelles or vesicles, making them highly useful for applications like drug delivery. PEG is one of the most common hydrophilic blocks used in the synthesis of these materials due to its biocompatibility and water solubility.
The synthesis of graft copolymers can be achieved through several methods, including "grafting-from," "grafting-onto," and "grafting-through" techniques. A reagent like this compound is suitable for a "grafting-onto" approach. In this strategy, the t-butyl ester can be deprotected to reveal a carboxylic acid. This functional group can then be used to couple the entire m-PEG10 chain onto a pre-existing polymer backbone that has reactive side groups. This method allows for the synthesis of graft copolymers where PEG chains are appended to a hydrophobic polymer, creating an amphiphilic material with tunable properties based on the grafting density and the length of the PEG chains.
Modifying the surfaces of materials is critical for a wide range of biomedical and research applications, from medical devices and biosensors to nanoparticles for drug delivery. Unmodified surfaces often suffer from problems like biofouling—the non-specific adsorption of proteins and cells—which can compromise the function and biocompatibility of a device or material.
PEG grafting is one of the most effective methods to create non-fouling surfaces. Covalently attaching a dense layer of PEG chains to a surface creates a hydrophilic, flexible barrier that repels protein adsorption and cell adhesion. Reagents containing PEG are used to modify the surfaces of various materials, including nanoparticles, to improve their stability in biological fluids and prolong circulation time. Recent research has demonstrated that modifying the surface of lipid nanoparticles with carboxy-ester PEG-lipids can alter their cellular tropism, enabling targeted gene delivery to specific cell types in the retina. The this compound can be used in such strategies, where after deprotection, the resulting carboxyl group can be used to anchor the PEG chain to a suitably functionalized surface or nanoparticle.
Design of Supramolecular Assemblies and Self-Assembled Structures
The this compound molecule is a valuable building block in the creation of amphiphilic molecules essential for the spontaneous formation of supramolecular assemblies in aqueous environments. The core principle lies in chemically modifying the molecule by deprotecting the t-butyl ester group to reveal a reactive carboxylic acid. This acid can then be conjugated to a hydrophobic moiety, such as a lipid, a hydrophobic polymer block (like poly(ε-caprolactone) or poly(lactic acid)), or another non-polar molecule.
The resulting amphiphilic block copolymer, consisting of a hydrophilic m-PEG10 block and a hydrophobic block, can self-assemble in water to minimize unfavorable interactions between the hydrophobic segment and the aqueous medium. This process leads to the formation of various well-defined nanostructures, most commonly micelles. In these structures, the hydrophobic segments form a core, which can serve as a reservoir for poorly water-soluble drugs or imaging agents, while the m-PEG10 chains form a hydrophilic corona.
The m-PEG10 corona plays a crucial role in the functionality of these self-assembled structures. It provides a steric shield that can prevent aggregation, reduce non-specific protein absorption (biofouling), and decrease recognition by the reticuloendothelial system, which can prolong circulation time in vivo. The length of the PEG chain is a critical parameter that influences the size, stability, and drug-loading capacity of the resulting micelles.
Below is a table illustrating the typical characteristics of micelles formed from amphiphilic copolymers containing an m-PEG block. While not specific to a PEG10 chain, these values are representative of the properties that can be expected and tuned.
| Property | Typical Range | Significance |
| Critical Micelle Concentration (CMC) | 10⁻⁵ to 10⁻⁷ M | Indicates the stability of the micelles upon dilution. A lower CMC means higher stability. |
| Micelle Diameter | 20 - 100 nm | Influences biodistribution and the ability to exploit the enhanced permeability and retention (EPR) effect for tumor targeting. |
| Drug Loading Content | 5 - 25% (w/w) | Represents the weight percentage of the encapsulated drug relative to the total weight of the micelle. |
This table presents illustrative data for micelles self-assembled from PEG-based amphiphilic block copolymers to demonstrate the typical physicochemical properties.
Applications in Oligonucleotide and Nucleic Acid Conjugation Research
The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, to therapeutic oligonucleotides (e.g., antisense oligonucleotides, siRNA) is a widely adopted strategy to enhance their biopharmaceutical properties. The this compound serves as a key reagent in this process, acting as a flexible and hydrophilic spacer.
The conjugation process typically involves a multi-step approach. First, the t-butyl ester protecting group of this compound is removed under acidic conditions to yield the corresponding carboxylic acid derivative, m-PEG10-acid. This carboxylic acid is then activated, often by converting it into an N-hydroxysuccinimide (NHS) ester. The resulting m-PEG10-NHS ester is an amine-reactive reagent.
Separately, the oligonucleotide is synthesized with a terminal amino-modifier, typically a C6 or C12 amino linker, at its 5' or 3' end. The amine-modified oligonucleotide is then reacted with the m-PEG10-NHS ester in a suitable buffer (pH 7-9) to form a stable amide bond. This reaction covalently links the m-PEG10 chain to the oligonucleotide.
The attachment of the m-PEG10 linker can confer several advantages to the oligonucleotide:
Increased Hydrophilicity: Enhances the solubility of the oligonucleotide in aqueous buffers.
Improved Pharmacokinetics: The PEG chain can shield the oligonucleotide from nuclease degradation and reduce renal clearance, thereby extending its circulation half-life.
Reduced Immunogenicity: The biocompatible PEG chain can mask the oligonucleotide, potentially reducing immune responses.
Enhanced Cellular Uptake: While long PEG chains can sometimes hinder cellular uptake, shorter chains like PEG10 may help to overcome certain delivery barriers without significantly impeding target hybridization.
The following table outlines the key components and conditions for a typical conjugation reaction between an amine-modified oligonucleotide and an activated m-PEG10 linker.
| Component / Condition | Description | Purpose |
| Amine-Modified Oligonucleotide | Oligonucleotide with a terminal primary amine group. | Provides a reactive site for conjugation. |
| m-PEG10-NHS ester | The activated form of the deprotected this compound. | Reacts with the primary amine to form a stable amide bond. |
| Reaction Buffer | Typically a bicarbonate or phosphate (B84403) buffer. | Maintains a pH of 7-9 to facilitate the amine-NHS ester reaction while minimizing hydrolysis of the NHS ester. |
| Molar Excess of PEG Linker | A 5- to 20-fold molar excess of the PEG-NHS ester over the oligonucleotide is common. | Drives the reaction towards completion. |
| Reaction Time & Temperature | Typically 2-4 hours at room temperature. | Allows for efficient conjugation without degrading the oligonucleotide. |
Development of Research Probes and Labels
The this compound is a versatile platform for the construction of a wide array of research probes and labels. Its heterobifunctional nature allows for the sequential attachment of a functional moiety (e.g., a reporter group) and a targeting molecule. The m-PEG10 chain acts as a spacer that separates the functional group from the target-binding part of the probe, which can be crucial for maintaining the biological activity of both components.
After deprotection of the t-butyl ester to a carboxylic acid, this functional group can be used to attach various labels through standard coupling chemistries.
Biotinylated Probes: The carboxylic acid can be coupled to an amine-containing biotin (B1667282) derivative to create a biotin-PEG10 linker. This can then be attached to proteins, antibodies, or other biomolecules. The resulting biotinylated probe can be used in a variety of affinity-based applications, such as Western blotting, ELISA, and affinity chromatography, leveraging the high-affinity interaction between biotin and streptavidin. The PEG10 spacer improves the water solubility of the probe and extends the biotin tag away from the biomolecule, reducing steric hindrance and improving its accessibility to streptavidin. biochempeg.comaxispharm.com
Fluorescent Labels: The deprotected m-PEG10-acid can be conjugated to an amine-functionalized fluorescent dye (e.g., a rhodamine or cyanine (B1664457) dye). This creates a fluorescent labeling reagent with a hydrophilic spacer. Attaching this reagent to a biomolecule of interest allows for its visualization in techniques like fluorescence microscopy, flow cytometry, and fluorescence-based immunoassays. The PEG10 linker helps to prevent quenching of the fluorophore that can occur when it is in close proximity to the biomolecule.
Radiolabeled Probes for Imaging: In the field of nuclear medicine, PEG linkers are used to attach chelating agents to targeting molecules for PET (Positron Emission Tomography) or SPECT (Single-Photon Emission Computed Tomography) imaging. nih.gov The this compound can be derivatized to carry a chelator (like DOTA or NOTA) at one end. This chelator can then be used to stably incorporate a radiometal (e.g., Gallium-68, Copper-64, Zirconium-89). The other end of the PEG linker is attached to a targeting vector, such as a peptide or antibody fragment. The resulting radiolabeled probe can be used to image specific biological targets in vivo, with the PEG10 linker serving to optimize the pharmacokinetic properties of the probe for better imaging contrast. nih.govnih.gov
The table below summarizes the role of the m-PEG10 linker in different types of research probes.
| Probe Type | Functional Moiety | Role of m-PEG10 Linker |
| Biotinylated Probe | Biotin | Increases solubility; Reduces steric hindrance for streptavidin binding. |
| Fluorescent Probe | Fluorophore (e.g., SiR, Cyanine) | Increases solubility; Prevents quenching of the dye by the conjugated biomolecule. |
| Radiolabeled Probe | Chelator for Radiometal (e.g., DOTA) | Improves pharmacokinetics (e.g., circulation time, clearance profile); Increases solubility. nih.gov |
Analytical Methodologies for the Characterization of M Peg10 T Butyl Ester and Its Conjugates
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods are fundamental in verifying the chemical structure of m-PEG10-t-butyl ester. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy provide detailed information about the molecular framework and the presence of key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to the methoxy (B1213986) group, the ethylene (B1197577) glycol repeating units, and the t-butyl ester group. The protons of the nine equivalent methyl groups of the t-butyl moiety typically appear as a sharp singlet at approximately 1.4 ppm. The methylene (B1212753) protons of the extensive polyethylene (B3416737) glycol chain are expected to produce a complex series of overlapping multiplets in the region of 3.5-3.7 ppm. A distinct singlet for the terminal methoxy group protons would be anticipated around 3.3 ppm. The integration of these signals provides a quantitative measure of the relative number of protons in each chemical environment, which can be used to confirm the structure.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further structural confirmation by identifying each unique carbon environment within the molecule. Key expected chemical shifts include a signal for the quaternary carbon of the t-butyl group around 80 ppm and a signal for the methyl carbons of the t-butyl group at approximately 28 ppm. The numerous methylene carbons of the PEG chain would be observed in the 60-71 ppm range. The carbon of the terminal methoxy group is expected to appear around 59 ppm. The carbonyl carbon of the ester group would be found further downfield, typically in the range of 170-175 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Functional Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Methoxy | -OCH₃ | ~3.3 (s) | ~59 |
| PEG Chain | -CH₂CH₂O- | ~3.5-3.7 (m) | ~60-71 |
| Ester | -C(O)O- | - | ~170-175 |
| t-butyl | -C(CH₃)₃ | ~1.4 (s) | ~28 |
| t-butyl | -C(CH₃)₃ | - | ~80 |
Note: Predicted values are based on typical chemical shifts for these functional groups. s = singlet, m = multiplet.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
FT-IR spectroscopy is employed to identify the characteristic functional groups present in this compound. The spectrum is expected to show a strong, broad absorbance band corresponding to the C-O-C stretching of the ether linkages in the PEG backbone, typically around 1100 cm⁻¹. The presence of the ester functional group is confirmed by a sharp, strong absorption band for the C=O stretch, which is expected in the region of 1730-1750 cm⁻¹. Additionally, C-H stretching vibrations from the alkyl groups will be observed in the 2850-3000 cm⁻¹ range. The absence of a broad O-H stretching band around 3200-3600 cm⁻¹ would indicate the absence of significant hydroxyl impurities, such as the corresponding carboxylic acid.
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C-O-C (Ether) | Stretching | ~1100 |
| C=O (Ester) | Stretching | ~1730-1750 |
Mass Spectrometry for Molecular Weight and Composition Analysis
Mass spectrometry is a critical technique for determining the molecular weight of this compound and confirming its elemental composition, thereby verifying its identity and purity.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique well-suited for the analysis of polar and thermally labile molecules like PEG derivatives. For this compound (Molecular Weight: 556.7 g/mol ), ESI-MS is expected to produce pseudomolecular ions, most commonly the protonated molecule [M+H]⁺ at m/z 557.7, as well as adducts with alkali metals, such as the sodium adduct [M+Na]⁺ at m/z 579.7 and the potassium adduct [M+K]⁺ at m/z 595.8. The high resolution of modern mass spectrometers allows for the accurate mass measurement of these ions, which can be used to confirm the elemental formula of the compound.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
UPLC-MS combines the high-resolution separation capabilities of UPLC with the sensitive detection and identification power of mass spectrometry. This technique is invaluable for assessing the purity of this compound and for analyzing its conjugates. A reversed-phase UPLC method would typically be employed, where the compound is separated based on its hydrophobicity. The eluent is then introduced into the mass spectrometer for detection. This allows for the separation of the main compound from any impurities, such as PEG chains of different lengths or starting materials. The mass spectrometer can then provide molecular weight information for each separated component, confirming the identity of the main peak and helping to identify any impurities present.
Chromatographic Separations for Purification and Purity Determination
Chromatographic techniques are essential for both the purification of this compound after synthesis and for the determination of its final purity. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly used methods.
For purity analysis, a gradient elution on a reversed-phase column (e.g., C18) is typically used. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724), with a small amount of an additive such as formic acid to improve peak shape. Detection can be achieved using a variety of detectors, including UV (if an appropriate chromophore is present in a conjugate), an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a mass spectrometer. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. For a high-purity sample of this compound, a single major peak is expected.
Flash Chromatography
For the preparative purification of this compound on a larger scale than analytical HPLC allows, flash chromatography is a commonly used technique. chromforum.org Similar to HPLC, this method often utilizes a reversed-phase stationary phase for polar PEG compounds. However, normal-phase silica (B1680970) gel can also be employed, though it presents challenges. reddit.com
The high polarity of PEG derivatives can lead to streaking and poor separation on silica gel when using conventional solvent systems like ethyl acetate (B1210297)/methanol. reddit.com More effective separations can often be achieved with solvent systems such as chloroform/methanol or dichloromethane (B109758)/methanol. reddit.com The use of a slow gradient of a more polar solvent mixture, for instance, a 1-10% gradient of 1:1 ethanol/isopropanol in chloroform, has been reported to provide better separation for PEG-containing compounds. reddit.com
Due to the difficulty in visualizing PEG compounds on TLC plates with UV light, specific staining reagents are necessary. A modified Dragendorff stain, for example, is effective for the detection of PEG-containing molecules. reddit.com
Advanced Techniques for Conjugate Characterization
Once this compound is deprotected and activated for conjugation to biomolecules or nanoparticles, a suite of advanced analytical techniques is required to characterize the resulting conjugates.
Peptide Mapping for PEG Attachment Site Determination in PEGylated Proteins
When a protein is PEGylated using a derivative of this compound, it is critical to determine the specific site(s) of PEG attachment. Peptide mapping is a powerful technique for this purpose. magtechjournal.comnih.gov The method involves the enzymatic digestion of the PEGylated protein into smaller peptide fragments using a protease with known specificity, such as trypsin, which cleaves after lysine (B10760008) and arginine residues. magtechjournal.com
The resulting mixture of peptides is then separated using RP-HPLC. magtechjournal.com By comparing the chromatogram of the digested PEGylated protein with that of the non-PEGylated protein, it is possible to identify which peptides have been modified. magtechjournal.com Peptides containing a PEG chain will have a significantly different retention time compared to their unmodified counterparts. magtechjournal.com
Mass spectrometry (MS), often coupled directly to the HPLC (LC-MS), is used to identify the peptide fragments based on their mass-to-charge ratio. nih.gov The mass of a PEGylated peptide will be increased by the mass of the attached PEG moiety, allowing for precise identification of the modified amino acid residue. nih.gov This comparative analysis confirms the site of PEGylation and can also reveal the presence of positional isomers in the sample. magtechjournal.com
Dynamic Light Scattering (DLS) for Polymeric Nanoparticle Size Distribution
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy, is a non-invasive technique used to measure the size distribution of nanoparticles and macromolecules in solution. nih.gov This method is essential for characterizing polymeric nanoparticles that have been surface-modified with conjugates of this compound. The PEGylation of nanoparticles is intended to increase their stability and circulation time in biological systems. nih.gov
DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension. mdpi.comresearchgate.net Smaller particles move more rapidly, causing faster fluctuations in the scattered light. The hydrodynamic diameter of the particles is then calculated from these fluctuations. DLS provides information on the average particle size, the polydispersity index (PDI), which indicates the breadth of the size distribution, and the zeta potential, which relates to the surface charge and colloidal stability of the nanoparticles. creativepegworks.com
Table 2: Example of DLS Data for PEGylated Nanoparticles
| Sample | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |
| Unmodified Gold Nanoparticles | 40 | 0.21 |
| PEG-modified Gold Nanoparticles | 41 | 0.25 |
| Drug-loaded NGO-PEG Nanoparticles | 240 ± 5 | 0.35 |
| MMP-9 sensitive PA-USPIOs | 60 | 0.15 |
| MMP-9 treated PA-USPIOs | 30 | 0.18 |
Data is illustrative and compiled from various sources. mdpi.comresearchgate.netnih.gov
Scanning Electron Microscopy (SEM) for Morphological Analysis of Materials
Scanning Electron Microscopy (SEM) is a powerful imaging technique used to obtain high-resolution images of the surface morphology and topography of materials. researchgate.net In the context of this compound conjugates, SEM is particularly useful for visualizing the structure of nanoparticles, microparticles, or other materials that have been modified with the PEG linker. researchgate.netmdpi.com
SEM works by scanning a focused beam of electrons onto the surface of a sample. The interactions between the electrons and the atoms of the sample produce various signals that can be detected to form an image. This allows for the direct observation of particle shape, size, and surface texture. researchgate.netmdpi.com For example, SEM can be used to confirm that PEGylated nanoparticles have a spherical morphology and to assess their size distribution, complementing data obtained from DLS. mdpi.comresearchgate.net
Reaction Kinetics Monitoring (e.g., Hydrolysis Rates of Activated Esters)
The t-butyl ester of this compound is a protecting group that must be removed to reveal a carboxylic acid, which can then be activated for conjugation, often as an N-hydroxysuccinimide (NHS) ester. The stability of this activated ester is critical for efficient conjugation to amine-containing molecules like proteins. The primary competing reaction is hydrolysis, where the ester reacts with water, rendering it inactive for conjugation. nih.gov
Monitoring the kinetics of this hydrolysis reaction is essential for optimizing the PEGylation process. nih.gov The rate of hydrolysis is highly dependent on the pH of the reaction buffer. nih.gov For NHS-activated PEGs, hydrolysis is significantly faster at higher pH values. For instance, the half-life of a branched PEG-NHS was found to be over 120 minutes at pH 7.4, but less than 9 minutes at pH 9.0. nih.gov
The kinetics of both the conjugation and hydrolysis reactions can be monitored by HPLC, which allows for the quantification of the starting materials, the desired conjugate, and the hydrolyzed PEG byproduct over time. researchgate.net This data is crucial for determining the optimal reaction conditions (e.g., pH, time, temperature) to maximize the yield of the PEGylated product. nih.govresearchgate.net
Table 3: pH-Dependent Hydrolysis and Conjugation of Activated PEG Esters
| pH | Hydrolysis Half-life of PEG-NHS | Conjugation Half-time (t½) with Amine |
| 7.4 | > 120 min | Not specified |
| 8.0 | Not specified | ~80 min |
| 8.5 | Not specified | ~20 min |
| 9.0 | < 9 min | ~10 min |
Data compiled from studies on branched PEG-NHS and porphyrin-NHS esters. nih.govresearchgate.net
Future Directions in M Peg10 T Butyl Ester Research
Development of Novel Functionalizations for Enhanced Reactivity and Selectivity
Future research is anticipated to move beyond conventional functional groups to develop next-generation m-PEG10-t-butyl ester derivatives with enhanced reactivity and selectivity. While current iterations effectively utilize terminal groups like amines and carboxylic acids, the next wave of innovation will likely focus on incorporating moieties that allow for more sophisticated conjugation strategies.
One promising avenue is the development of "click chemistry" handles integrated into the this compound backbone. The incorporation of azide (B81097) or alkyne groups would enable highly efficient and bioorthogonal ligations, allowing for the precise attachment of biomolecules in complex biological environments without interfering with native biochemical processes. This is particularly relevant for in vivo imaging and targeted drug delivery applications. The use of copper-free click chemistry variants, such as those involving strained cyclooctynes like bicyclo[6.1.0]nonyne (BCN) or dibenzylcyclooctyne (DBCO), would further enhance biocompatibility by eliminating the need for a cytotoxic copper catalyst. biochempeg.com
Furthermore, the introduction of stimuli-responsive functional groups is another exciting frontier. These could include linkers that are sensitive to specific enzymes overexpressed in tumor environments or linkers that cleave in response to changes in pH or redox potential. biochempeg.com Such "smart" this compound linkers would enable the development of drug delivery systems that release their therapeutic payload only at the target site, thereby minimizing off-target effects.
| Functional Group | Potential Advantage | Application Area |
| Azide/Alkyne | Bioorthogonal ligation, high efficiency | Targeted drug delivery, in vivo imaging |
| Enzyme-cleavable peptide sequences | Tumor-specific drug release | Oncology |
| pH-sensitive moieties | Controlled release in acidic microenvironments | Targeted cancer therapy |
| Redox-sensitive groups | Release in specific cellular compartments | Intracellular drug delivery |
Expansion of Applications in Complex Multi-Component System Synthesis
The utility of this compound as a linker is expected to grow significantly in the synthesis of complex multi-component systems. Its defined length and hydrophilicity make it an ideal spacer for connecting different molecular entities while maintaining their individual functions.
A key area of expansion is in the development of next-generation antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs). In these constructs, the this compound linker can improve the solubility and stability of the conjugate, extend its in vivo half-life, and reduce immunogenicity. Future research will likely focus on using this compound to create ADCs and PDCs with higher drug-to-antibody ratios and optimized pharmacokinetic profiles.
Another burgeoning application is in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. The linker plays a critical role in the efficacy of a PROTAC, and this compound is well-suited for this purpose due to its flexibility and ability to modulate solubility. Future work will involve the systematic variation of the PEG linker length and composition to optimize the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.
Advancements in Scalable and Sustainable Synthesis Methods
As the applications of this compound expand, so too will the demand for its scalable and sustainable synthesis. Current synthetic methods often rely on traditional techniques that may not be environmentally friendly or cost-effective for large-scale production.
Future research in this area will likely focus on the principles of green chemistry. This includes the use of PEG itself as a green solvent, which is biodegradable and has low toxicity. researchgate.net Additionally, the development of catalytic methods that minimize the use of hazardous reagents and reduce waste generation will be crucial. The exploration of one-pot synthesis strategies and flow chemistry processes could also lead to more efficient and scalable production of this compound and its derivatives.
| Green Chemistry Approach | Potential Benefit |
| Use of PEG as a solvent | Reduced use of volatile organic compounds (VOCs) |
| Catalytic synthesis | Higher efficiency, less waste |
| Flow chemistry | Improved scalability and safety |
| One-pot synthesis | Reduced reaction steps and purification |
Integration with Emerging Bioconjugation and Materials Science Paradigms
The integration of this compound with emerging paradigms in bioconjugation and materials science holds immense promise for the creation of novel functional materials and therapeutics.
In the realm of bioconjugation, the combination of this compound with advanced techniques like bioorthogonal click chemistry will enable the construction of highly complex and precisely defined biomolecular architectures. jocpr.com This could lead to the development of multi-modal imaging agents, where a single construct contains moieties for different imaging techniques (e.g., fluorescence and PET), and sophisticated drug delivery systems that can be tracked in real-time. jocpr.com
In materials science, this compound is a valuable building block for the creation of advanced hydrogels and nanomaterials. nih.govmdpi.com Its hydrophilic nature contributes to the high water content of hydrogels, mimicking the natural extracellular matrix and making them suitable for tissue engineering applications. nih.gov Future directions include the development of stimuli-responsive hydrogels that can undergo changes in their physical properties in response to biological cues, allowing for the controlled release of encapsulated drugs or cells. nih.govmdpi.com
Furthermore, the incorporation of this compound into self-assembling nanomaterials, such as micelles and nanoparticles, will continue to be a major area of research. These nanomaterials can be used to encapsulate hydrophobic drugs, improving their solubility and bioavailability. The surface of these nanomaterials can be further functionalized using the terminal group of the PEG linker for targeted delivery to specific cells or tissues. The development of composite scaffolds incorporating nanomaterials like graphene or carbon nanotubes with PEG-based polymers is also a promising avenue for creating materials with enhanced mechanical strength and conductivity for applications in bone and nerve tissue regeneration. nih.gov
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
